Myristicin

Übersicht

Beschreibung

Myristicin is a naturally occurring compound found in various herbs and spices, most notably in nutmeg. It is a member of the alkenylbenzene class of chemical compounds and is known for its insecticidal properties and potential psychoactive effects. This compound is also present in black pepper, parsley, carrots, and celery seeds .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Myristicin kann durch verschiedene Verfahren synthetisiert werden, darunter die Mikrowellen-gestützte Extraktion und die Ultraschall-gestützte Extraktion. Diese Methoden beinhalten die Verwendung von Pflanzenmaterialien wie Muskatnuss und Macis, gefolgt von einer Gaschromatographie-Massenspektrometrie-Analyse, um die Konzentration von this compound zu bestimmen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion aus ätherischen Ölen von Muskatnuss und anderen Pflanzen. Die effektivste Methode zur Extraktion ist die Mikrowellen-gestützte Extraktion, die im Vergleich zu anderen Techniken tiefere Veränderungen in der Probenstruktur hervorruft .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Myristicin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es kann durch kontrollierte chemische Synthese in MMDMA (3-Methoxy-4,5-Methylendioxyamphetamin) umgewandelt werden .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Katalysatoren. Die Bedingungen für diese Reaktionen variieren je nach dem gewünschten Produkt und der spezifischen Reaktion, die durchgeführt wird .

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen MMDMA und andere Amphetamin-Derivate. Diese Produkte sind aufgrund ihrer strukturellen Ähnlichkeit mit psychoaktiven Verbindungen von Interesse .

Wissenschaftliche Forschungsanwendungen

Myristicin, a naturally occurring compound, has demonstrated promising activity in in vitro and in vivo studies . Research indicates this compound may have pharmacological and therapeutic potential, exhibiting anti-inflammatory, cytotoxic, and anti-cancer effects .

Scientific Research Applications

- Anti-Cancer Activity this compound and Myristica fragrans, which contains 32% this compound, can significantly reduce human colorectal adenocarcinoma cells (Caco-2) cell viability at a concentration of 250 μg/mL . this compound isolated from the oil showed an IC50 value of 146 μg/mL, suggesting it could be the substance responsible for the cytotoxic activity of the oil . Athamanta sicula crude extract and isolated this compound showed significant antiproliferative activity in tested cancer cell lines, with inhibition of 50% to 100% of cells at different concentrations . this compound induced cell apoptosis through changes in mitochondrial membrane potential, cytochrome C release, caspase-3 activation, PARP cleavage, and fragmentation of DNA . Gene expression profiling revealed a general down-regulation of DNA damage response genes after exposure to this compound .

- Ovarian Cancer Cell Inhibition Pure this compound can inhibit the growth of AA8 and EM9 ovarian cells . After treatment with different concentrations of this compound (from 50 to 2000 μM) for 24 h, cell viability assays showed a reduction in viability . this compound induced cell apoptosis through the activation of caspases in both strains, but mainly in EM9; however, it could not induce DNA damage .

- Metabolic Activation and Cytotoxicity Studies have compared the cytotoxicity of this compound and its active metabolite, 1’-hydroxythis compound, against HepG2 cells, a human hepatocellular carcinoma line . Cells exposed to this compound for 24 h did not show a significant reduction in cell viability. In contrast, cells exposed to 1’-hydroxythis compound, in the same concentration range, showed a dramatic reduction in viability in the MTT test .

- Enzyme Induction this compound can induce enzymes involved in xenobiotic metabolism . Male Sprague Dawley rats administered this compound (10 to 500 µmol/kg) intraperitoneally exhibited a dose-dependent increase in microsomal cytochrome P450 (CYP) activity, including CYP1A1/1A2, CYP2B1/2B2, and CYP2E1 . In mouse cells, this compound was found to induce CYP1A1 . this compound has also been shown to induce glutathione-S-transferase (GST) activity .

- Anti-inflammatory Effects this compound has anti-inflammatory properties related to its inhibition of NO, cytokines, chemokines, and growth factors in dsRNA-stimulated macrophages . this compound significantly inhibited excessive production of NO in PIC-activated RAW 264.7 and THP-1 . this compound also inhibited excessive NO production in RAW 264.7 activated by lipopolysaccharide (LPS), a ligand of toll-like receptor 4 .

This compound in Combination with Chemotherapy

| Cisplatin | This compound 1 mM + Cisplatin | This compound 500 µM + Cisplatin | This compound 100 µM + Cisplatin | |

|---|---|---|---|---|

| IC50 b | >1000 | 215.60 ± 6.36 | 144.70 ± 2.44 ** | 176.15 ± 21.61 |

| CRI c | n.a. | n.a. | 1.49 | 1.22 |

Wirkmechanismus

Myristicin exerts its effects through various molecular targets and pathways. It interacts with enzymes and signaling pathways in the body, including the PI3K/Akt/NF-κB signaling pathway. This interaction regulates proliferation and apoptosis in cells, contributing to its potential therapeutic effects . Additionally, this compound acts as an anticholinergic drug, suppressing the action of the neurotransmitter acetylcholine .

Vergleich Mit ähnlichen Verbindungen

Myristicin ähnelt anderen Alkenylbenzolverbindungen wie Safrol und Eugenol. Es ist einzigartig in seiner Fähigkeit, psychoaktive Wirkungen zu erzeugen und in Amphetamin-Derivate umgewandelt zu werden .

Ähnliche Verbindungen:

- Safrol

- Eugenol

- Elemicin

- Asaron

Diese Verbindungen haben strukturelle Ähnlichkeiten mit this compound, unterscheiden sich aber in ihren spezifischen Wirkungen und Anwendungen .

Biologische Aktivität

Myristicin, a natural compound primarily found in nutmeg (Myristica fragrans), has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of this compound's pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound is a phenylpropene compound categorized under the class of allylbenzenes. It is predominantly extracted from nutmeg oil, which contains approximately 32% this compound. This compound is known for its psychoactive properties, but its biological activity extends beyond this aspect.

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Studies have demonstrated its ability to inhibit the production of prostaglandins (PGE2), crucial mediators in the inflammatory process. The following table summarizes key findings related to this compound's anti-inflammatory effects:

| Study | Methodology | Findings |

|---|---|---|

| In vitro assays | Western Blotting, PCR, ELISA | Inhibited cytokines such as TNF-α, IL-1, IL-6, and IL-10 |

| In vivo assays | Paw and ear edema reduction in mice | Reduced edema significantly compared to control groups |

This compound's mechanism involves the non-selective inhibition of cyclooxygenase-2 (COX-2) and modulation of various inflammatory cytokines at both protein and mRNA levels .

2. Anticancer Properties

This compound has shown promising results in cancer research. It has been evaluated for its antiproliferative effects on several cancer cell lines, including human chronic myeloid leukemia (K-562), non-small cell lung adenocarcinoma (NCI-H460), and breast adenocarcinoma (MCF-7). The following table presents data from various studies:

| Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| K-562 | 100 | Induction of apoptosis via mitochondrial pathways |

| NCI-H460 | 146 | Caspase activation and DNA fragmentation |

| Caco-2 | 250 | Down-regulation of DNA damage response genes |

In a notable study, this compound was administered to mice alongside a carcinogen (B[a]P), resulting in a 65% reduction in lung tumor multiplicity . This suggests this compound may possess chemopreventive properties.

3. Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, potentially aiding in conditions like anxiety and depression. It has been suggested that this compound modulates GABAergic activity, which could contribute to its anxiolytic properties .

Toxicity and Safety

Despite its therapeutic potential, this compound is associated with toxicity at high doses. Reports indicate that ingestion of 5-30 g of nutmeg can lead to symptoms such as hallucinations and nausea due to this compound's psychoactive effects . However, lower doses appear to be safe and exhibit beneficial biological activities.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Nutmeg Poisoning Case : A report detailed a fatal case linked to excessive nutmeg consumption, emphasizing the need for caution regarding dosage .

- Cancer Treatment Studies : Clinical trials involving this compound as an adjunct therapy with chemotherapeutic agents like cisplatin showed enhanced efficacy against multidrug-resistant ovarian cancer cell lines .

Eigenschaften

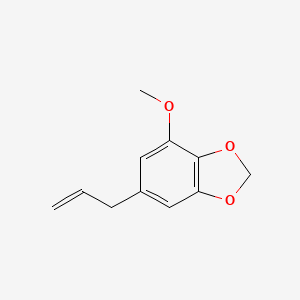

IUPAC Name |

4-methoxy-6-prop-2-enyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h3,5-6H,1,4,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWJOHGLIBDBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Record name | myristicin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Myristicin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025693 | |

| Record name | Myristicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index], Liquid, Colourless oil; Warm balsamic-woody aroma | |

| Record name | Myristicin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Myristicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Myristicin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1769/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

276.5 °C, 171.00 to 173.00 °C. @ 40.00 mm Hg | |

| Record name | MYRISTICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, slightly soluble in ethanol, soluble in ether and benzene., Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | MYRISTICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristicin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1769/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1416 at 20 °C g/cu cm, 1.143-1.145 | |

| Record name | MYRISTICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristicin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1769/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00646 [mmHg] | |

| Record name | Myristicin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

To evaluate the hepatoprotective activity of spices, 21 different spices were fed to rats with liver damage caused by lipopolysaccharide (LPS) plus d-galactosamine (D-GalN). As assessed by plasma aminotranferase activities, nutmeg showed the most potent hepatoprotective activity. Bioassay-guided isolation of the active compound from nutmeg was carried out in mice by a single oral administration of the respective fractions. Myristicin, one of the major essential oils of nutmeg, was found to possess extraordinarily potent hepatoprotective activity. Myristicin markedly suppressed LPS/D-GalN-induced enhancement of serum TNF-alpha concentrations and hepatic DNA fragmentation in mice. These findings suggest that the hepatoprotective activity of myristicin might be, at least in part, due to the inhibition of TNF-alpha release from macrophages. ..., Mouse hepatoma Hepa-1c1c7 (Hepa-1) cells were treated with myristicin to assess the role of myristicin in the process of Cyp1a-1 induction. Treatment of Hepa-1 cells with myristicin increased Cyp1a-1 transcription in a dose-dependent manner as shown by analysis of 7-ethoxyresorufin O-deethylase activity, Cyp1a-1 protein level, and Cyp1a-1 mRNA. Myristicin, however, did not competitively displace [3H]2,3,7,8-tetrachlorodibenzo-p-dioxin from the Hepa-1 cytosolic aryl hydrocarbon (Ah) receptor in a competitive Ah receptor binding analysis using sucrose density gradient sedimentation and did not affect formation of DNA-protein complexes between the Ah receptor and its DRE target in a gel mobility shift assay using oligonucleotides corresponding to DRE 3 of the Cyp1a-1. ... | |

| Record name | MYRISTICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

607-91-0 | |

| Record name | Myristicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myristicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-allyl-4-methoxy-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04PD6CT78W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYRISTICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

<-20 °C, < -20 °C | |

| Record name | MYRISTICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of myristicin?

A1: While the exact mechanism of action remains unclear, research suggests that this compound exerts its effects through multiple pathways. It has been shown to modulate the EGFR/ERK signaling pathway, which plays a crucial role in cell growth and proliferation. [, ] Additionally, this compound influences the PI3K/Akt/NF-κB signaling pathway, implicated in inflammation and apoptosis. []

Q2: How does this compound affect gastric cancer cells?

A2: Studies demonstrate that this compound suppresses the growth of gastric cancer cells by inhibiting the EGFR/ERK signaling pathway. This inhibition leads to decreased expression of cyclins (proteins involved in cell cycle progression), increased expression of pro-apoptotic protein Bax, activation of caspases (executioner proteins of apoptosis), and enhanced cytochrome C release, ultimately promoting apoptosis in gastric cancer cells. []

Q3: What is the role of the metabolite 1'-hydroxythis compound in this compound's toxicity?

A3: Research indicates that 1'-hydroxythis compound, a metabolite generated through this compound bioactivation, plays a significant role in its toxicity. The formation of a this compound-N-acetylcysteine adduct, a result of this compound bioactivation, appears to be closely associated with this compound-induced cytotoxicity. []

Q4: How does this compound interact with the GABA(A) receptor?

A4: Contrary to traditional beliefs, studies in male Sprague-Dawley rats suggest that this compound does not exert anxiolytic effects through GABA(A) receptor modulation. Instead, it may promote anxiogenesis, potentially by antagonizing the anxiolytic effects of GABA(A) agonists like midazolam. []

Q5: What are the anti-inflammatory effects of this compound?

A5: this compound exhibits anti-inflammatory properties by inhibiting the production of various inflammatory mediators in dsRNA-stimulated macrophages. It significantly reduces the production of nitric oxide (NO), pro-inflammatory cytokines (IL-6, IL-10), chemokines (MCP-1, MCP-3), and growth factors, suggesting a potential role in mitigating inflammatory responses. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol.

Q7: How is this compound typically characterized using spectroscopic techniques?

A7: Spectroscopic methods like Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) are commonly employed to identify and characterize this compound. GC-MS helps determine the presence and relative abundance of this compound in complex mixtures like essential oils. IR spectroscopy provides information about the functional groups present in the molecule. NMR spectroscopy, particularly 1H and 13C NMR, reveals the structure and arrangement of atoms within the this compound molecule. [, , , ]

Q8: Does the presence or absence of this compound impact the antimicrobial activity of nutmeg essential oil?

A8: Studies indicate that the presence of this compound contributes to the antimicrobial activity of nutmeg essential oil. While both the complete essential oil and the oil with this compound removed exhibit activity against bacteria like S. aureus, B. subtilis, and E. coli, the complete oil demonstrates greater inhibitory effects. []

Q9: Can this compound content be increased in nutmeg oil, and how does this impact its quality?

A9: Yes, this compound content in nutmeg oil can be increased through techniques like sequences distillation. This process involves multiple distillations under specific temperature and pressure conditions, resulting in a final product with a significantly higher percentage of this compound, which can enhance its distinct aroma and potential applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.